molecular formula C20H19N3O4S B2935390 1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one CAS No. 2097893-01-9

1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one

Cat. No.: B2935390
CAS No.: 2097893-01-9
M. Wt: 397.45
InChI Key: DJZQCTQKHCUUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one is a synthetic small molecule characterized by a sulfonamide-linked pyrrolidine scaffold substituted with a quinoxaline-2-yloxy group. The core structure comprises a phenyl ethanone moiety connected to a sulfonyl-pyrrolidine ring, with the pyrrolidine further modified by a quinoxaline heterocycle via an ether linkage. Quinoxaline derivatives are known for their biological relevance, particularly in kinase inhibition and anticancer applications, due to their ability to engage in π-π stacking and hydrogen bonding with target proteins .

Properties

IUPAC Name

1-[4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-14(24)15-6-8-17(9-7-15)28(25,26)23-11-10-16(13-23)27-20-12-21-18-4-2-3-5-19(18)22-20/h2-9,12,16H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZQCTQKHCUUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonyl group can form strong interactions with protein active sites, inhibiting enzyme activity. The overall mechanism involves binding to these targets and altering their normal function, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)ethan-1-one (Compound 3)

Structural Differences :

  • Pyrrolidine vs. Piperidine : The target compound features a pyrrolidine ring, while Compound 3 (from ) uses a 4-methylpiperidine. Piperidine’s six-membered ring may confer greater conformational flexibility compared to pyrrolidine’s five-membered structure.
  • Substituent Variation: The quinoxaline-2-yloxy group in the target compound replaces the 4-methyl group in Compound 3.

Functional Implications :

  • Kinase Binding: Molecular docking studies suggest that Compound 3 binds to the ATP pocket of ERK kinase via its sulfonamide and methylpiperidine groups . The quinoxaline substitution in the target compound likely enhances binding through additional π-π interactions with hydrophobic kinase domains.
  • Selectivity: The bulkier quinoxaline group may reduce off-target effects compared to the smaller methyl group in Compound 3.

Table 1: Key Structural and Functional Comparisons

Property Target Compound Compound 3
Core Heterocycle Pyrrolidine 4-Methylpiperidine
Key Substituent Quinoxalin-2-yloxy 4-Methyl
Molecular Weight (g/mol) ~375 (estimated) Not reported
Hypothesized Activity Enhanced kinase inhibition ERK kinase inhibition
(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)

Structural Differences :

  • Sulfonamide vs. Diazenyl Linker : The target compound employs a sulfonamide bridge, whereas 3FP () uses a diazenyl (-N=N-) group.
  • Quinoxaline vs. Methoxyphenyl: The quinoxaline moiety in the target compound contrasts with the methoxyphenyl-propenone system in 3FP.

Functional Implications :

  • Stability : Sulfonamide linkages are generally more stable than diazenyl groups, which are prone to reductive cleavage. This may improve the target compound’s metabolic stability.
  • Electronic Effects: The electron-withdrawing sulfonyl group in the target compound could modulate the phenyl ethanone’s reactivity compared to the electron-donating methoxy group in 3FP.
1-[4-({2-[(2H-1,2,3-Triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one (CAS 2097899-25-5)

Structural Differences :

  • Quinoxaline vs. Triazole: The target compound’s quinoxaline is replaced by a triazolylmethyl group in this analog ().

Functional Implications :

  • Hydrogen Bonding: Triazoles can act as hydrogen bond acceptors, whereas quinoxaline offers π-stacking and hydrophobic interactions.

Table 3: Molecular and Pharmacokinetic Comparisons

Property Target Compound CAS 2097899-25-5
Heterocyclic Substituent Quinoxaline-2-yloxy 1,2,3-Triazol-2-ylmethyl
Molecular Weight (g/mol) ~375 (estimated) 334.4
Molecular Formula C21H20N4O4S (estimated) C15H18N4O3S
Hypothesized ADME Moderate bioavailability (higher MW) Improved solubility (lower MW)

Research Findings and Gaps

  • Synthetic Feasibility : The triazole-containing analog (CAS 2097899-25-5) demonstrates the feasibility of modifying the pyrrolidine substituent, though its biological data remains unreported .
  • Data Limitations : Critical parameters such as IC50 values, solubility, and toxicity profiles for the target compound are absent in the reviewed literature.

Biological Activity

The compound 1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O5SC_{20}H_{20}N_{4}O_{5}S with a molecular weight of 428.5 g/mol. The structure includes a quinoxaline moiety, which is known for its diverse biological activities.

Anti-Cancer Activity

Research indicates that compounds containing quinoxaline derivatives often exhibit significant anti-cancer properties. For instance, quinoxaline-based structures have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth. In vitro studies have demonstrated that the compound effectively induces apoptosis in cancer cells through the activation of caspase pathways .

Anti-Inflammatory Effects

The sulfonamide group in the compound is associated with anti-inflammatory activity. Studies have shown that related sulfonamide compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases . The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Quinoxaline derivatives have been reported to exhibit activity against various bacterial strains, including resistant strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Data Summary

Activity Effect Mechanism
Anti-CancerInduces apoptosis in cancer cellsActivation of caspase pathways
Anti-InflammatoryReduces inflammationInhibition of COX enzymes
AntimicrobialActive against various bact

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.